molecular formula C11H12N2O B1271791 2-cyano-N-(4-ethylphenyl)acetamide CAS No. 340304-99-6

2-cyano-N-(4-ethylphenyl)acetamide

Cat. No. B1271791
CAS RN: 340304-99-6
M. Wt: 188.23 g/mol
InChI Key: OFPCNHCWVLPAEL-UHFFFAOYSA-N
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Description

“2-cyano-N-(4-ethylphenyl)acetamide” is a chemical compound with the empirical formula C11H12N2O . It has a molecular weight of 188.23 . The compound is typically in solid form .


Molecular Structure Analysis

The molecular structure of “2-cyano-N-(4-ethylphenyl)acetamide” can be represented by the SMILES string CC(NC(CC#N)=O)C1=CC=C(CC)C=C1 . The InChI representation is 1S/C11H12N2O/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12/h3-6H,2,7H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

“2-cyano-N-(4-ethylphenyl)acetamide” is a solid compound . It has a molecular weight of 188.23 and an empirical formula of C11H12N2O .

Scientific Research Applications

Organic Synthesis

2-cyano-N-(4-ethylphenyl)acetamide: is a versatile intermediate in organic synthesis. It can undergo various chemical reactions due to the presence of both cyano and amide functional groups. These reactions include nucleophilic addition, cycloaddition, and substitution reactions, which are fundamental in constructing complex organic molecules. This compound is particularly useful in synthesizing heterocyclic compounds that are prevalent in many pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, 2-cyano-N-(4-ethylphenyl)acetamide serves as a precursor for the synthesis of various biologically active molecules. Its structure is conducive to modifications that can lead to the development of new therapeutic agents, especially in the realm of anti-inflammatory and analgesic medications .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statements include H302, and the precautionary statements are P301 + P312 + P330 .

properties

IUPAC Name

2-cyano-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPCNHCWVLPAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368314
Record name 2-cyano-N-(4-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(4-ethylphenyl)acetamide

CAS RN

340304-99-6
Record name 2-cyano-N-(4-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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